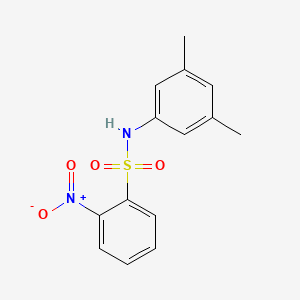
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. One notable method is the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate , resulting in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data from 1H-NMR , 13C-NMR , and IR analyses provide valuable insights into the structure of the synthesized product.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
- A study conducted by Murthy et al. (2018) focused on the synthesis and characterization of a sulfonamide molecule closely related to N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide. They performed SCXRD studies and utilized spectroscopic tools for structural characterization. The compound crystallized in the monoclinic crystal system and was stabilized by several interactions. Computational data supported experimental results, providing insights into the molecular and electronic properties of the compound (Murthy et al., 2018).
Electrochemical Studies
- Asirvatham and Hawley (1974) explored the redox behavior of nitrobenzenesulfonamide compounds, including derivatives similar to this compound, in their electrochemical study. They investigated the formation and decomposition of radical anions and dianions, revealing key insights into the stability and reactivity of these compounds under electrochemical conditions (Asirvatham & Hawley, 1974).
Applications in Organic Synthesis
- Fukuyama, Jow, and Cheung (1995) demonstrated the versatility of nitrobenzenesulfonamides in organic synthesis. They showcased how these compounds, including those structurally similar to this compound, can be smoothly alkylated and subsequently deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Biofilm Inhibition and Cytotoxicity Studies
- Abbasi et al. (2020) conducted research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which are structurally related to this compound. Their study focused on bacterial biofilm inhibition and cytotoxicity, showing that certain derivatives exhibited suitable inhibitory action against bacterial biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).
Acylation Reagents in Water
- Ebrahimi et al. (2015) synthesized a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides and developed them as chemoselective N-acylation reagents. They demonstrated their use in selective protection and acylation of amines, highlighting the potential of such compounds in green chemistry applications (Ebrahimi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-7-11(2)9-12(8-10)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSRIFVUDPZINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)


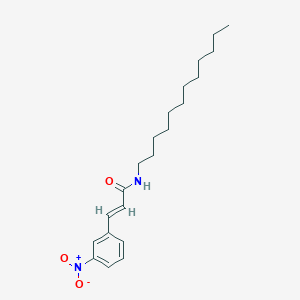
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)
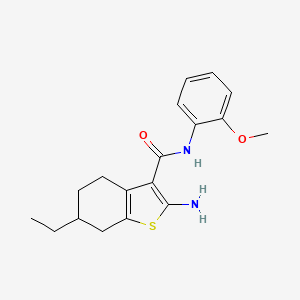

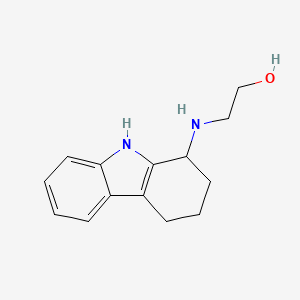
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
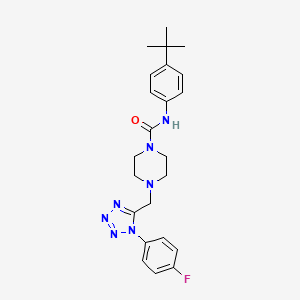
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)
